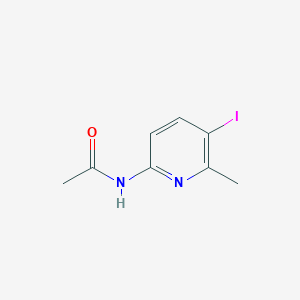
N-(5-iodo-6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9IN2O It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)acetamide typically involves the iodination of 6-methylpyridin-2-ylamine followed by acylation. One common method includes the following steps:
Iodination: 6-methylpyridin-2-ylamine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Acylation: The resulting 5-iodo-6-methylpyridin-2-ylamine is then reacted with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(6-methylpyridin-2-yl)acetamide, while Suzuki coupling with phenylboronic acid would produce N-(5-phenyl-6-methylpyridin-2-yl)acetamide.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the acetamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-6-methylpyridin-2-yl)acetamide
- N-(5-chloro-6-methylpyridin-2-yl)acetamide
- N-(5-fluoro-6-methylpyridin-2-yl)acetamide
Uniqueness
N-(5-iodo-6-methylpyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in coupling reactions and as a precursor for further functionalization. The iodine atom also enhances its reactivity compared to its bromo, chloro, and fluoro counterparts.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKAFGUAXWTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
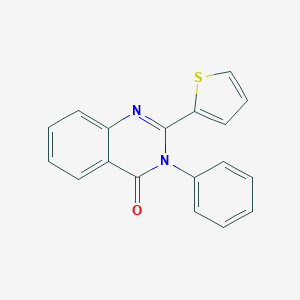
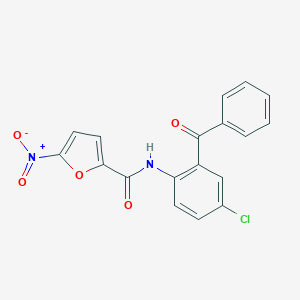
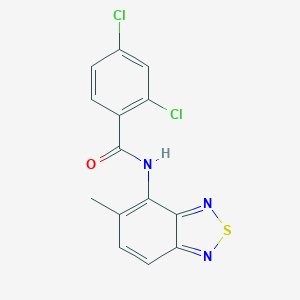
![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![6-Nitro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B504855.png)
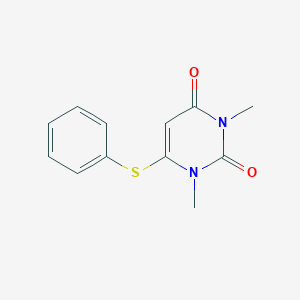
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![1-(2-propynyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B504863.png)
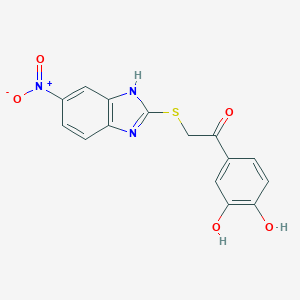
![2-[[5-(Trifluoromethyl)-2-pyridyl]thio]-1H-benzimidazole](/img/structure/B504865.png)
![1-(4-chlorophenyl)-2-(2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B504866.png)
![1-[(3-Fluorobenzyl)oxy][1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B504869.png)
![9-nitropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B504871.png)
